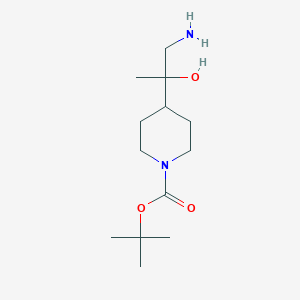

tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate

Description

tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a 1-amino-2-hydroxypropan-2-yl substituent. This structure combines a rigid piperidine ring with polar functional groups (amine and hydroxyl), making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

tert-butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-5-10(6-8-15)13(4,17)9-14/h10,17H,5-9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSIXVLMGLOOCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride.

Substitution: Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

Industry: In the chemical industry, it is used as an intermediate in the production of various fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate with key analogues, focusing on structural features, physicochemical properties, and functional implications.

Structural and Functional Group Analysis

Key Research Findings

Impact of Substituents on Reactivity and Solubility The amino and hydroxyl groups in the target compound enhance water solubility and hydrogen-bonding capacity, critical for pharmacokinetics. The acetamido derivative () demonstrates how protecting the amino group (via acetylation) can mitigate oxidative degradation, a common issue with primary amines in drug development .

However, tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate () carries cautions for research use only, highlighting variability in toxicity across analogues .

Structural Similarity vs. Functional Divergence

- High-similarity compounds like tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (Similarity: 0.96, ) retain the piperidine-carboxylate core but introduce methyl and piperazinyl groups, which may alter conformational flexibility and biological target interactions .

Q & A

Basic Research Questions

Q. How can the purity of tert-butyl 4-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate be reliably assessed during synthesis?

- Methodological Answer : Purity analysis typically employs high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) for trace impurity detection. For polar derivatives like this compound, reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) is recommended. Recrystallization using ethyl acetate/hexane mixtures (3:1 v/v) can further purify the compound, as described for structurally similar tert-butyl piperidine carboxylates .

Q. What protective measures are critical when handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For respiratory protection, employ NIOSH-certified P95 respirators during prolonged exposure. Work in a fume hood to minimize inhalation risks. Emergency eyewash stations and spill kits must be accessible, as outlined in safety protocols for related piperidine derivatives .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying the piperidine ring and tert-butyl group. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR. Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) groups. X-ray crystallography (using SHELXL software) may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conduct systematic solubility tests in solvents (e.g., DMSO, ethanol, water) under controlled temperatures (4°C, 25°C, 40°C) using UV-Vis spectroscopy or gravimetric analysis. For polar aprotic solvents, sonication at 37°C for 30 minutes enhances dissolution. Conflicting data may arise from polymorphic variations, which can be addressed via differential scanning calorimetry (DSC) to identify crystalline forms .

Q. How does the stability of this compound vary under different pH conditions, and how can degradation products be characterized?

- Methodological Answer : Perform forced degradation studies by incubating the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC-MS. Acidic conditions may hydrolyze the tert-butyl carbamate group, releasing CO₂ and forming a piperidine amine. Alkaline conditions could deprotect the hydroxyl group. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What in vitro assays are suitable for evaluating the biological interactions of this compound?

- Methodological Answer : Use cell viability assays (MTT or resazurin) to assess cytotoxicity in HEK-293 or HepG2 cell lines. For receptor-binding studies, employ surface plasmon resonance (SPR) or fluorescence polarization assays. The compound’s amino and hydroxyl groups suggest potential interactions with metalloenzymes or kinases, which can be probed using enzyme inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) .

Q. How can conflicting crystallographic data on similar tert-butyl piperidine derivatives inform refinement protocols for this compound?

- Methodological Answer : Apply SHELXL-2018 for structure refinement, leveraging Hirshfeld surface analysis to resolve disorder in the tert-butyl group. If twinning is observed (common in piperidine derivatives), use the TWIN/BASF commands in SHELX. Cross-validate with powder X-ray diffraction (PXRD) to confirm phase purity. Discrepancies in bond lengths (>0.02 Å) may indicate incorrect space group assignment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported acute toxicity values for structurally analogous compounds?

- Methodological Answer : Re-evaluate toxicity using standardized OECD Test Guidelines (e.g., TG 423 for acute oral toxicity in rodents). Compare results with in silico predictions from tools like ADMETlab 2.0. Discrepancies may stem from impurities (e.g., residual solvents), which can be quantified via headspace GC-MS. If conflicting LD₅₀ values persist, conduct meta-analyses of existing data to identify outliers .

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS method with a deuterated internal standard (e.g., d₃-tert-butyl analog). Use a Waters Xevo TQ-S micro mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize chromatographic separation with a Kinetex C18 column (2.6 µm, 100 Å) and a mobile phase of 0.1% formic acid in water/acetonitrile. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) per ICH M10 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.